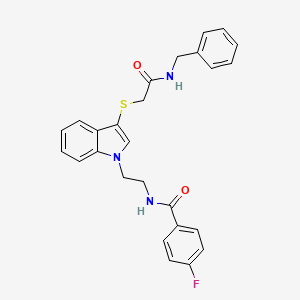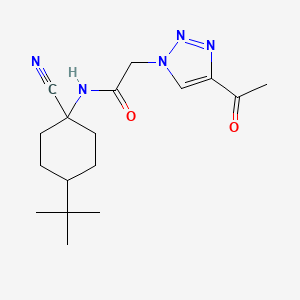
6-(2-(2-Fluorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-(2-Fluorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is a complex organic molecule. It contains a fluorophenoxy group, which is a phenol derivative that has been substituted with a fluorine atom . The compound also contains an acetyl group, a naphthyridine ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The fluorophenoxy group is likely to be electron-withdrawing due to the presence of the electronegative fluorine atom . The acetyl group is a carbonyl group, which is polar and can participate in hydrogen bonding . The naphthyridine ring is a heterocyclic ring containing nitrogen atoms, which can also participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The fluorophenoxy group could undergo nucleophilic substitution reactions, while the acetyl group could undergo addition-elimination reactions . The naphthyridine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorophenoxy group could make the compound relatively nonpolar and lipophilic . The acetyl group and the naphthyridine ring could contribute to the compound’s ability to form hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Novel Derivatives
Research has focused on developing new and convenient procedures for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives. These compounds, including the one mentioned, have been synthesized through reactions involving N,N-dimethylformamide dimethyl acetal and various cyclization processes. The synthesis pathway emphasizes the versatility of these compounds in forming different derivatives with potential applications in medicinal chemistry and material science (Singh & Lesher, 1990).
Antibacterial Activity
A study on pyridonecarboxylic acids, which share a structural similarity with the compound , has shown that derivatives of this chemical framework possess antibacterial activity. The research highlights the synthesis and evaluation of various analogues for their antibacterial properties, indicating the compound's potential role in developing new antibacterial agents (Egawa et al., 1984).
Alzheimer's Disease Therapy
Derivatives of the compound have been investigated for their potential application in Alzheimer's disease therapy. One study describes the synthesis of non-hepatotoxic, antioxidant agents showing moderate but selective human acetylcholinesterase inhibition. This suggests the compound's relevance in researching treatments for neurodegenerative diseases (Balmori et al., 2017).
Fluorescence Detection
The compound's structural relatives have been utilized in fluorescence detection of free radicals, indicating its potential application in analytical chemistry and biological studies. The fluorescence quantum yield changes upon radical scavenging reactions, making these compounds useful in detecting and studying free radical processes (Gerlock et al., 1990).
Antitumor Agents
Another area of application is in the development of antitumor agents. Research into naphthyridine derivatives has explored their synthesis and structure-activity relationships, with some compounds showing promising cytotoxic activities against tumor cell lines. This highlights the potential of such compounds in cancer therapy research (Tsuzuki et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[2-(2-fluorophenoxy)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-3-1-2-4-15(13)24-10-16(22)21-6-5-14-12(9-21)7-11(8-19)17(23)20-14/h1-4,7H,5-6,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWFFAXSXUUTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)
![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)
![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)


![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)
